

# An In-Depth Technical Guide to 3-Bromo-4'-fluorobiphenyl

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## Compound of Interest

Compound Name: 3-Bromo-4'-fluorobiphenyl

Cat. No.: B168429

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This technical guide provides comprehensive information on the physicochemical properties and synthetic applications of **3-Bromo-4'-fluorobiphenyl**, a halogenated biphenyl derivative of interest in organic synthesis and medicinal chemistry.

## Core Physicochemical Data

The fundamental molecular properties of **3-Bromo-4'-fluorobiphenyl** are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

Property	Value	Citation
Molecular Formula	C <sub>12</sub> H <sub>8</sub> BrF	<a href="#">[1]</a>
Molecular Weight	251.09 g/mol	<a href="#">[1]</a>
CAS Number	10540-35-9	<a href="#">[1]</a>

## Synthetic Applications and Experimental Workflow

**3-Bromo-4'-fluorobiphenyl** is a valuable building block in organic synthesis, particularly in cross-coupling reactions that form carbon-carbon bonds.[\[2\]](#) The bromine substituent provides a reactive site for such transformations. A common application for this class of compound is the

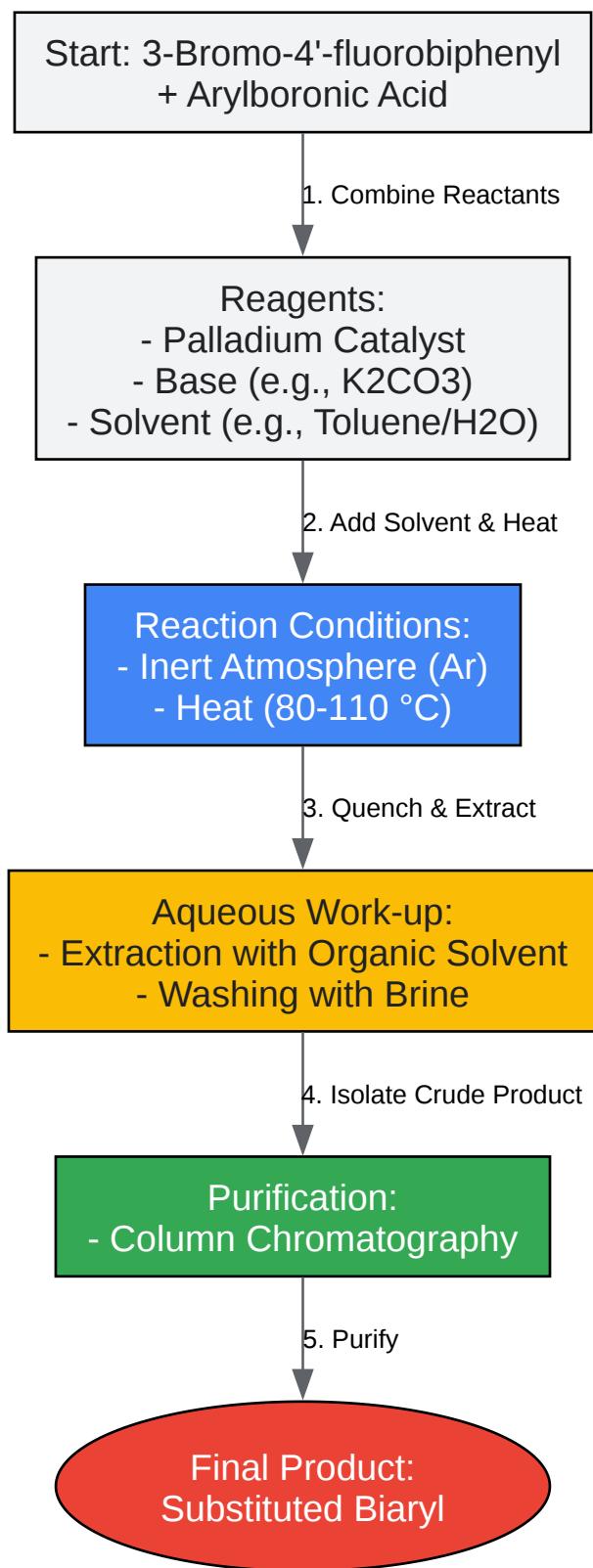
Suzuki-Miyaura cross-coupling reaction, a versatile method for synthesizing more complex biaryl compounds.

The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction using **3-Bromo-4'-fluorobiphenyl** as a substrate.

- Reaction Setup: To an oven-dried reaction vessel, add **3-Bromo-4'-fluorobiphenyl** (1 equivalent), an appropriate arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh<sub>3</sub>)<sub>4</sub> (0.01-0.05 equivalents), and a base, typically an aqueous solution of Na<sub>2</sub>CO<sub>3</sub> or K<sub>2</sub>CO<sub>3</sub> (2-3 equivalents).
- Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water, to the reaction vessel under an inert atmosphere (e.g., argon or nitrogen).
- Reaction Execution: Heat the reaction mixture to a temperature typically ranging from 80 to 110 °C with vigorous stirring. Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Purification: Dry the organic layer over an anhydrous salt (e.g., Na<sub>2</sub>SO<sub>4</sub> or MgSO<sub>4</sub>), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired substituted biphenyl product.

## Visualized Synthetic Pathway

The following diagram illustrates a logical workflow for the synthesis of a more complex biaryl structure starting from **3-Bromo-4'-fluorobiphenyl**, as described in the experimental protocol.

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Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

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## References

- 1. 3-BROMO-4'-FLUOROBIPHENY | 10540-35-9 [amp.chemicalbook.com]
- 2. 3-Bromo-4-Fluorobiphenyl | 306935-88-6 | Benchchem [benchchem.com]
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